molecular formula C12H14FN3 B1467978 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1341923-62-3

1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Cat. No.: B1467978
CAS No.: 1341923-62-3
M. Wt: 219.26 g/mol
InChI Key: DBILFUQGZMSTIW-UHFFFAOYSA-N
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Description

1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, as part of the broader category of pyrazoline derivatives, is instrumental in the synthesis of heterocyclic compounds. Pyrazolines serve as a foundation for creating a variety of heterocyclic compounds due to their electron-rich nitrogen content. This versatility in chemical reactivity facilitates the development of compounds with potential applications in medicinal chemistry, including anticancer agents. Research highlights the synthesis of pyrazoline derivatives showcasing a broad spectrum of biological activities, underscoring their importance in drug development and other pharmaceutical applications (Ray et al., 2022).

Pharmacological Properties and Medicinal Chemistry

The pharmacological exploration of pyrazoline derivatives, including those similar to the specified compound, has shown promising results, particularly in the context of monoamine oxidase inhibition. These compounds have been identified for their potential in treating neuropsychiatric disorders through selective enzyme inhibition. The structural diversity and modification at various positions of the pyrazoline nucleus have been critical in enhancing their activity towards monoamine oxidase, providing a pathway for the development of novel therapeutic agents (Mathew et al., 2013).

Environmental and Biotechnological Applications

Research into the applications of amine-functionalized compounds, closely related to the structure of the discussed chemical, reveals their effectiveness in environmental remediation, particularly in the removal of persistent organic pollutants from water sources. The interaction mechanisms of such compounds with pollutants underscore their potential for environmental sustainability and public health protection (Ateia et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are likely to be the dopamine transporters in the brain. These transporters play a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating the signaling of dopamine neurons.

Mode of Action

As a dopamine reuptake inhibitor, 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine likely works by binding to dopamine transporters and blocking the reuptake of dopamine. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .

Biochemical Analysis

Biochemical Properties

1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes biotransformation through processes such as hydroxylation and N-dealkylation, leading to the formation of metabolites that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its efficacy. The compound’s distribution is influenced by factors such as its molecular size, polarity, and affinity for transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-2-4-12(13)5-3-10/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBILFUQGZMSTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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